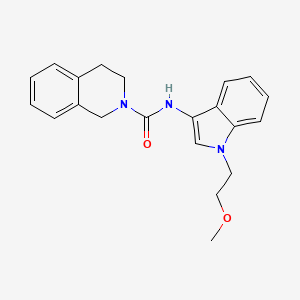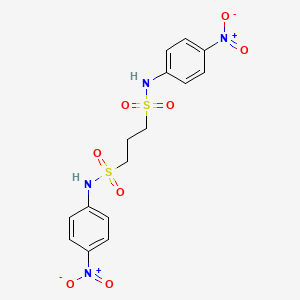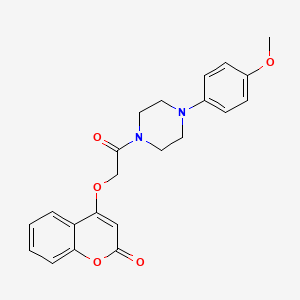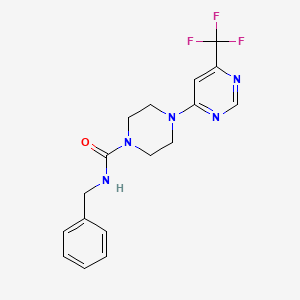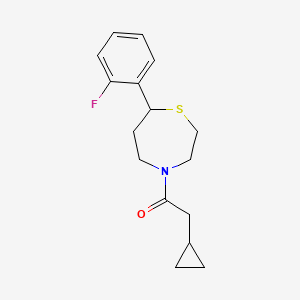
2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prasugrel is a thienopyridine class inhibitor of platelet activation and aggregation mediated by the P2Yi 2 adenosine diphosphate (ADP) receptor . It is the active ingredient in Effient® tablets approved for the treatment of acute coronary syndrome .
Synthesis Analysis
The biotransformation of prasugrel involves rapid deesterification to R-95913 followed by cytochrome P450 (P450)-mediated formation of R-138727 . The processes for preparing Prasugrel have been described in a number of references .Molecular Structure Analysis
The empirical formula of Prasugrel is C20H20FNO3S .Chemical Reactions Analysis
The biotransformation of prasugrel to R-138727 involves rapid deesterification to R-95913 followed by cytochrome P450 (P450)-mediated formation of R-138727 .Physical And Chemical Properties Analysis
Prasugrel has the empirical formula C20H20FNO3S .Applications De Recherche Scientifique
Platelet Inhibition and Cardiovascular Research
2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone: is structurally related to the novel platelet inhibitor Prasugrel . Researchers have explored its potential as an antiplatelet agent, particularly in the context of cardiovascular diseases. Platelet inhibition plays a crucial role in preventing thrombotic events, making this compound valuable for drug development in this area .
Mécanisme D'action
Target of Action
The primary target of this compound is the P2Y12 receptor , a G-protein-coupled receptor found on the surface of platelet cells . The P2Y12 receptor plays a crucial role in platelet aggregation, a key process in blood clot formation .
Mode of Action
The compound interacts with the P2Y12 receptor in an irreversible manner , binding to the residues Cys97 and Cys175 of the human P2Y12-receptor . This binding inhibits the function of the receptor, thereby reducing platelet aggregation .
Biochemical Pathways
The compound affects the platelet aggregation pathway . By inhibiting the P2Y12 receptor, it prevents the activation of the G-protein coupled receptor signaling pathway that leads to platelet aggregation . The downstream effect is a reduction in blood clot formation.
Pharmacokinetics
The biotransformation of the compound involves rapid deesterification followed by cytochrome P450 (P450)-mediated formation of the active metabolite . The human lymphoblast-expressed enzymes capable of forming the active metabolite, in rank order of rates, were CYP3A4>CYP2B6>CYP2C19≈CYP2C9>CYP2D6 . The compound is less dependent on the CYP enzymes for its conversion to active metabolite .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in platelet aggregation, which can prevent the formation of blood clots . This makes it potentially useful in the treatment of conditions where blood clot formation is a risk, such as in certain cardiovascular diseases .
Action Environment
Long-term exposure to air and moisture may cause certain degradation .
Propriétés
IUPAC Name |
2-cyclopropyl-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNOS/c17-14-4-2-1-3-13(14)15-7-8-18(9-10-20-15)16(19)11-12-5-6-12/h1-4,12,15H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBAYKWAGXTZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(4-Fluorophenyl)-5-pyrrol-1-yltriazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2459482.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4-difluorobenzamide](/img/structure/B2459485.png)

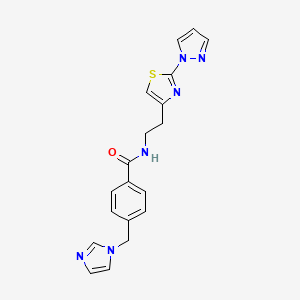
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2459488.png)

![1-Bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2459491.png)
![2-[2-Oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]sulfanylbenzoic acid](/img/structure/B2459492.png)
